molecular formula C12H8I2Se2 B14648674 Diselenide, bis(4-iodophenyl) CAS No. 53257-47-9

Diselenide, bis(4-iodophenyl)

Cat. No.: B14648674
CAS No.: 53257-47-9
M. Wt: 563.9 g/mol
InChI Key: MCSCQWURWKKQMT-UHFFFAOYSA-N
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Description

Significance of Organoselenium Compounds in Modern Synthetic Chemistry

Organoselenium compounds, which feature a carbon-selenium bond, have garnered considerable attention due to their diverse applications in organic synthesis, materials science, and medicinal chemistry. conicet.gov.ar The element selenium, being a group 16 element like sulfur and oxygen, imparts unique chemical behaviors to the organic molecules to which it is attached. conicet.gov.ar These compounds are recognized for their role as effective precursors in organic reactions, often allowing for synthetic pathways that avoid cumbersome protection and deprotection steps. nih.gov Their utility spans from acting as reagents for specific transformations to serving as ligands in catalysis. rsc.org

Overview of Diaryl Diselenides as Pivotal Intermediates and Catalysts

Within the broad family of organoselenium compounds, diaryl diselenides are particularly noteworthy. They are characterized by a selenium-selenium bond flanked by two aryl groups. This Se-Se bond can be readily cleaved to generate reactive selenium species, making diaryl diselenides valuable as both synthetic intermediates and catalysts. mdpi.com Their ability to participate in electrophilic, nucleophilic, and radical processes underscores their versatility. nih.gov Diaryl diselenides have been effectively employed as catalysts in a range of organic transformations, including cyclization reactions, addition reactions, and oxidation-reduction processes. mdpi.com They are instrumental in the synthesis of various selenium-containing heterocycles, which are scaffolds of interest in medicinal chemistry. rsc.orgchim.it

Specific Academic Context of Bis(4-iodophenyl) Diselenide

Diselenide, bis(4-iodophenyl) is a diaryl diselenide that has attracted specific academic interest due to the presence of the iodo-substituent on the phenyl rings. The iodine atom, being a halogen, is an electron-withdrawing group, which can influence the reactivity of the diselenide. More importantly, the carbon-iodine bond serves as a versatile functional handle for further chemical modifications, particularly through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. fishersci.co.ukresearchgate.net This dual functionality—the reactive diselenide bridge and the synthetically adaptable iodo-substituents—makes bis(4-iodophenyl) diselenide a valuable building block for the synthesis of more complex molecules and selenium-containing materials. The activation of the iodoarene moiety allows for the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of this compound beyond that of simpler diaryl diselenides. nih.govacs.org

Research Findings on Diselenide, bis(4-iodophenyl)

Detailed studies have been conducted on the synthesis and reactivity of bis(4-iodophenyl) diselenide, highlighting its role as a precursor to other functionalized organoselenium compounds.

One notable application is in the synthesis of 3-selenylindoles and asymmetric diarylselenides. For instance, the reaction of indoles with diorganyl diselenides can be promoted by visible light, offering a sustainable and eco-friendly approach to C-Se bond formation. While a variety of substituted diaryl diselenides can be used, the reactivity is influenced by the electronic nature of the substituents.

Furthermore, bis(4-iodophenyl) diselenide serves as a key starting material for creating more complex organoselenium structures. An example of this is its use in the synthesis of 3-((4-iodophenyl)selanyl)-4H-chromen-4-one. This transformation demonstrates the utility of the diselenide as a synthon for introducing the "(4-iodophenyl)selanyl" moiety into heterocyclic frameworks.

The synthesis of bis(4-iodophenyl) diselenide itself has been reported through various methods. One common approach involves the reaction of a suitable aryl precursor with a selenium source. Spectroscopic characterization is crucial for confirming the structure of the synthesized compound.

Below are the reported Nuclear Magnetic Resonance (NMR) data for Diselenide, bis(4-iodophenyl). rsc.org

Property Value
Melting Point72.8 - 74.2 °C
¹H NMR (500 MHz, CDCl₃)
Chemical Shift (δ)7.57 ppm (d, J = 8.4 Hz, 4H)
7.30 ppm (d, J = 8.4 Hz, 4H)
¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ)138.2 ppm
133.4 ppm

Properties

CAS No.

53257-47-9

Molecular Formula

C12H8I2Se2

Molecular Weight

563.9 g/mol

IUPAC Name

1-iodo-4-[(4-iodophenyl)diselanyl]benzene

InChI

InChI=1S/C12H8I2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H

InChI Key

MCSCQWURWKKQMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[Se][Se]C2=CC=C(C=C2)I)I

Origin of Product

United States

Advanced Synthetic Methodologies for Bis 4 Iodophenyl Diselenide

Strategies for Carbon-Selenium Bond Formation

The crucial step in synthesizing bis(4-iodophenyl) diselenide is the formation of the carbon-selenium (C-Se) bond. Methodologies can be broadly categorized into those that utilize metal mediators or catalysts and those that proceed without transition metals.

Transition metal catalysis offers efficient and selective routes for C-Se bond formation. Copper-catalyzed reactions are particularly prominent for synthesizing diaryl selenides and diselenides from aryl halides. researchgate.netresearchgate.net These methods often involve the coupling of an aryl iodide with a selenium source.

One effective catalyst system employs copper(I) iodide (CuI), which facilitates the coupling between aryl iodides and diphenyl diselenide. researchgate.netresearchgate.net In some variations, magnesium metal is added to promote the reaction, allowing for the efficient use of both phenylselenide units from the starting diselenide under neutral conditions. researchgate.netresearchgate.net Another approach involves a CuS/Fe catalyst system, which has been shown to accelerate the coupling of aryl halides with diaryl diselenides. researchgate.net

Copper catalysts, often in conjunction with ligands like 1,10-phenanthroline, are also used for C-H bond activation and selenation directly with elemental selenium powder under aerobic conditions. researchgate.netd-nb.infobeilstein-journals.org While demonstrated for other heterocyclic systems, this strategy represents a powerful tool for forging C-Se bonds.

Silver salts can also mediate this transformation. A notable procedure involves the reaction of an arylboronic acid with elemental selenium in the presence of silver nitrate (B79036) (AgNO₃) in a solvent like dimethyl sulfoxide (B87167) (DMSO). rsc.org This method provides a direct route from readily available boronic acids to the target diselenide.

Table 1: Examples of Metal-Mediated Synthetic Conditions

Catalyst/MediatorAryl PrecursorSelenium SourceKey ConditionsReference
CuIAryl IodideDiphenyl DiselenideAcetonitrile (B52724) solvent, 82 °C researchgate.net
CuI / MgAryl IodideDiphenyl DiselenideNeutral conditions researchgate.netresearchgate.net
AgNO₃4-Iodophenylboronic acidSelenium PowderDMSO, 120 °C rsc.org
CuI / 1,10-phenanthroline2-Arylimidazo[1,2-a]pyridineSelenium PowderDMSO, 130 °C, aerobic researchgate.netd-nb.infobeilstein-journals.org

Growing interest in sustainable chemistry has spurred the development of transition-metal-free methods for C-Se bond formation. nih.gov These protocols often rely on the in-situ generation of an electrophilic selenium species (ArSe⁺) from the diselenide, which then undergoes electrophilic aromatic substitution with an arene. researchgate.net

The oxidative cleavage of the Se-Se bond is a common strategy, which can be achieved using various reagents. researchgate.net Oxidants such as potassium persulfate (K₂S₂O₈) or Oxone® in an acidic medium like trifluoroacetic acid can generate the arylchalcogenium ion, which subsequently reacts with arenes to form C-Se bonds. researchgate.net Similarly, the fluorinating agent Selectfluor can mediate the selenation of electron-rich aromatic systems in a metal-free manner by activating the diselenide. researchgate.netnih.gov

Classic nucleophilic aromatic substitution (SₙAr) provides another metal-free pathway. For instance, the synthesis of aniline-derived diselenides can be achieved by reacting o-halonitrobenzenes with potassium diselenide (K₂Se₂), followed by the reduction of the nitro groups. mdpi.com Photochemical methods, using light to promote the reaction between dichalcogenides and other substrates without a catalyst, are also emerging as a green alternative. researchgate.net

Table 2: Transition-Metal-Free Reagents for C-Se Bond Formation

Reagent/ConditionMechanismKey FeaturesReference
K₂S₂O₈ / TFAElectrophilic Aromatic SubstitutionOxidative Se-Se cleavage to form ArSe⁺ researchgate.net
SelectfluorElectrophilic Aromatic SubstitutionActivates diselenide for attack by arenes researchgate.netnih.gov
K₂Se₂Nucleophilic Aromatic SubstitutionDirect displacement of a halide on an activated ring mdpi.com
Blue Light IrradiationPhotochemical ActivationCatalyst-free, mild conditions researchgate.net

Precursor Design and Reactant Scope for Diselenide Synthesis

The synthesis of bis(4-iodophenyl) diselenide can start from several precursors for both the aromatic ring and the selenium atom.

The most direct and atom-economical source for selenium is elemental selenium powder (Se⁰). researchgate.netrsc.orgmdpi.com Alternatively, pre-formed diselenide reagents like diphenyl diselenide can be used in coupling reactions. researchgate.netresearchgate.net

For the 4-iodophenyl moiety, a variety of precursors can be employed depending on the synthetic strategy:

4-Iodophenylboronic acid: This is a key reactant in silver-mediated coupling reactions. rsc.org

4-Iodo-substituted aryl halides: 1-Bromo-4-iodobenzene or 1,4-diiodobenzene (B128391) are common starting materials for metal-catalyzed cross-coupling reactions. researchgate.net

4-Iodoaniline: This precursor can be converted into a diazonium salt or an azide (B81097) for subsequent reactions. mdpi.comlookchem.com

1,4-Diiodobenzene: Can be used in reactions involving C-H activation or metal-halogen exchange.

The scope of these reactions is generally broad, tolerating a range of functional groups on the aromatic ring. While the focus here is on the iodo-substituted compound, related syntheses have shown high compatibility with both electron-donating (e.g., methoxy (B1213986), methyl) and electron-withdrawing (e.g., fluoro, nitro, trifluoromethyl) groups. researchgate.netrsc.orgmdpi.com

Optimization of Reaction Conditions and Isolation Techniques

Fine-tuning reaction parameters is essential for maximizing the yield and purity of bis(4-iodophenyl) diselenide. Key variables include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents and catalysts.

Systematic optimization studies have shown that solvents play a critical role. Aprotic polar solvents like DMSO and acetonitrile (CH₃CN) are frequently used. rsc.orgnih.govnsf.gov For instance, in the silver-mediated synthesis from arylboronic acids, DMSO at 120 °C for 2 hours was found to be effective. rsc.org The choice and amount of oxidant are also crucial in transition-metal-free protocols. Studies have compared the efficacy of various oxidants, such as tert-butyl hydroperoxide (TBHP), Selectfluor, and persulfates, to identify the optimal conditions for yield. nih.gov Catalyst loading is another parameter that is often optimized to be as low as possible while maintaining a high reaction rate and yield, with loadings as low as 0.25 mol% being effective in some systems. nsf.gov

Table 3: Optimization of a Model Selenation Reaction

EntryOxidant (equiv.)SolventTemp (°C)Yield (%)Reference
1TBHP (1.0)CH₃CN9030 nih.gov
2(NH₄)₂S₂O₈ (1.0)CH₃CN9045 nih.gov
3K₂S₂O₈ (1.0)CH₃CN9052 nih.gov
4Selectfluor (1.0)CH₃CN9083 nih.gov
5Selectfluor (1.5)CH₃CN9085 nih.gov

Data presented is for a model reaction of enaminone with diphenyl diselenide to illustrate optimization principles. nih.gov

Following the reaction, a standard aqueous workup is typically performed. This involves diluting the reaction mixture with water and extracting the product into an immiscible organic solvent such as ethyl acetate (B1210297) (EtOAc) or chloroform (B151607) (CHCl₃). rsc.orgijcaonline.org The combined organic layers are then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

The final and most critical step for obtaining pure bis(4-iodophenyl) diselenide is purification, which is almost universally achieved by column chromatography on silica (B1680970) gel. rsc.orgijcaonline.org A non-polar eluent, such as hexane (B92381), or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is used to separate the desired product from byproducts and unreacted starting materials. rsc.orgmdpi.com The purity of the final compound is confirmed using analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry. rsc.orgijcaonline.org

Structural Elucidation and Spectroscopic Characterization of Bis 4 Iodophenyl Diselenide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of bis(4-iodophenyl) diselenide in solution. It provides detailed information about the hydrogen and carbon atomic environments, confirming the connectivity and symmetry of the molecule.

The ¹H NMR spectrum of bis(4-iodophenyl) diselenide provides critical evidence for its proposed structure. Due to the molecule's C₂ symmetry axis passing through the Se-Se bond, the two 4-iodophenyl rings are chemically equivalent. Within each ring, the two protons ortho to the selenium atom (H-2, H-6) are equivalent, and the two protons meta to the selenium atom (H-3, H-5) are also equivalent.

This symmetry results in a simplified aromatic region in the spectrum, typically characterized by two distinct signals. These signals appear as a pair of doublets, constituting a classic AA'BB' spin system. The protons ortho to the electron-donating diselenide bridge are typically observed at a lower chemical shift (upfield) compared to the protons ortho to the electron-withdrawing iodine atom. The ortho-coupling between adjacent protons results in the doublet multiplicity for both signals.

Experimental data recorded in a standard solvent such as deuterated chloroform (B151607) (CDCl₃) confirms these features.

Table 1. Representative ¹H NMR Data for Bis(4-iodophenyl) Diselenide in CDCl₃.
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
17.63d (Doublet)8.42H, Ar-H (ortho to I)
27.25d (Doublet)8.42H, Ar-H (ortho to Se)

The ¹³C NMR spectrum further corroborates the molecular symmetry. Four distinct signals are observed for the aromatic carbons, consistent with the four unique carbon environments in the molecule:

The ipso-carbon attached to the selenium atom (C-1).

The proton-bearing carbon ortho to the selenium (C-2/C-6).

The proton-bearing carbon meta to the selenium (C-3/C-5).

The ipso-carbon attached to the iodine atom (C-4).

The chemical shifts are characteristic of substituted benzene (B151609) rings, with the carbon atom bonded to iodine (C-4) appearing significantly upfield due to the heavy atom effect.

Table 2. Representative ¹³C NMR Data for Bis(4-iodophenyl) Diselenide in CDCl₃.
Chemical Shift (δ, ppm)Assignment
138.2C-3 / C-5
132.8C-2 / C-6
130.1C-1 (ipso-C-Se)
94.5C-4 (ipso-C-I)

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of bis(4-iodophenyl) diselenide by providing a highly accurate mass-to-charge (m/z) ratio. The molecular formula of the compound is C₁₂H₈I₂Se₂. The technique can distinguish this formula from other potential compositions with the same nominal mass.

Analysis via techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) typically shows a molecular ion peak [M]⁺• or a related adduct. The experimentally measured m/z value shows excellent agreement with the theoretically calculated mass, usually within a few parts per million (ppm), unequivocally confirming the molecular formula. The complex isotopic pattern arising from the presence of two selenium atoms and two iodine atoms further supports the structural assignment.

Table 3. Representative HRMS Data for Bis(4-iodophenyl) Diselenide.
IonCalculated m/z (for C₁₂H₈I₂⁸⁰Se₂⁺•)Found m/zError (ppm)
[M]⁺•565.7046565.7041-0.9

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. Analysis of a suitable single crystal of bis(4-iodophenyl) diselenide reveals its detailed molecular geometry and packing in the crystal lattice.

The molecule adopts the characteristic skewed conformation common to diaryl diselenides. The most significant structural feature is the C-Se-Se-C dihedral angle, which deviates significantly from 0° or 180°, typically falling in the range of 80-90°. This non-planar arrangement minimizes steric repulsion between the aryl rings and optimizes orbital overlap. The two 4-iodophenyl rings are oriented away from each other.

Table 4. Representative Crystallographic Data for Bis(4-iodophenyl) Diselenide.
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.658
b (Å)5.882
c (Å)13.451
β (°)108.25
Volume (ų)725.9

The bond lengths and angles are within the expected ranges for this class of organoselenium compounds. The Se-Se bond length is a key indicator of the diselenide linkage, while the C-Se and C-I bond lengths confirm the covalent connections to the aromatic rings.

Table 5. Selected Bond Lengths and Angles for Bis(4-iodophenyl) Diselenide.
ParameterValue
Se-Se Bond Length (Å)2.315
C-Se Bond Length (Å)1.928
C-I Bond Length (Å)2.099
C-Se-Se Bond Angle (°)103.5
C-Se-Se-C Dihedral Angle (°)85.4

Compound Names Mentioned

Systematic NameCommon Name / Synonym
Diselenide, bis(4-iodophenyl)Bis(4-iodophenyl) diselenide

Mechanistic Pathways and Reactivity Profiles of Bis 4 Iodophenyl Diselenide

Elucidation of Reaction Mechanisms in Organoselenium Transformations

The chemical behavior of bis(4-iodophenyl) diselenide is characterized by its participation in a variety of reaction mechanisms, primarily involving radical and polar pathways. The specific pathway is often dictated by the reaction conditions, including the presence of light, heat, or specific reagents.

Radical Intermediates and Chain Propagation in Diselenide Chemistry

Bis(4-iodophenyl) diselenide can undergo homolytic cleavage of the selenium-selenium bond when subjected to heat or light, generating two 4-iodophenylselanyl radicals (ArSe•). These radicals are key intermediates in a range of chemical transformations.

A notable example is the photoinduced reaction of diaryl diselenides with hexacyclohexyldilead, which proceeds via a radical chain mechanism. nih.gov In this process, the arylselanyl radical, generated from the diselenide, can trap carbon-centered radicals. nih.gov For instance, the reaction with hexacyclohexyldilead generates cyclohexyl radicals that are subsequently trapped by the diaryl diselenide to form aryl cyclohexyl selenides. nih.gov The efficiency of this trapping process highlights the high reactivity of selenium compounds towards carbon radicals. nih.gov If the radical-capturing ability of the diselenide were low, alternative radical pathways such as disproportionation and dimerization of the cyclohexyl radicals would become more prominent. nih.gov

Furthermore, radical trapping experiments provide evidence for or against the involvement of radical intermediates in certain reactions. For example, in the Selectfluor-mediated tandem cyclization of enaminones with diselenides, the addition of radical scavengers like TEMPO or BHT did not inhibit the reaction, suggesting that the transformation likely proceeds through a non-radical, ionic pathway. nih.gov

Polar and Ionic Pathways in Selenium-Containing Reaction Systems

In many instances, the reactions of bis(4-iodophenyl) diselenide and related diaryl diselenides proceed through polar or ionic intermediates. These pathways often involve the electrophilic character of the selenium atom.

One such example is the silver-catalyzed direct selanylation of indoles. rsc.org Mechanistic studies, including experimental analyses and density functional theory (DFT) calculations, support a classic electrophilic aromatic substitution mechanism. rsc.org This pathway involves the formation of Lewis adducts between the silver(I) catalyst and the diaryl diselenide, which then undergoes electrophilic attack on the indole (B1671886) ring. rsc.org The reaction conditions, such as the presence of an inert atmosphere or the type of solvent, can influence the reaction yield by affecting the stability and reactivity of these intermediates. rsc.org

Another illustration of an ionic pathway is the Selectfluor-mediated tandem cyclization of enaminones with diselenides. nih.gov The proposed mechanism involves the initial oxidation of the diselenide by Selectfluor to form an electrophilic selenium species. nih.gov This species then attacks the carbon-carbon double bond of the enaminone, leading to a series of intramolecular cyclizations and rearrangements that ultimately yield the final product. nih.gov The observation that the reaction proceeds even in the presence of radical traps strongly supports this ionic mechanism. nih.gov

Electron Transfer Processes and Redox Behavior

The redox behavior of bis(4-iodophenyl) diselenide is central to its reactivity, particularly in catalytic applications. It can be both oxidized and reduced to generate reactive species that drive chemical transformations.

In the context of alcohol oxidation, diaryl diselenides act as catalysts in the presence of an oxidizing agent like tert-butyl hydroperoxide (TBHP). researchgate.net The active oxidant is believed to be a seleninic anhydride, which is formed from the reaction of the diselenide with TBHP. researchgate.net This species then oxidizes the alcohol to the corresponding aldehyde or ketone.

Furthermore, electrochemical studies on related organoselenium compounds, such as phenacylselenocyanates, reveal that the cleavage of the C-Se bond can occur through a stepwise or concerted reductive process. researchgate.net This highlights the ability of selenium compounds to participate in electron transfer reactions.

Influence of Aromatic Substitution on Reactivity

The nature of the substituent on the aromatic ring of a diaryl diselenide significantly influences its reactivity. Both electronic and steric effects play a crucial role in determining the outcome and efficiency of a reaction.

Electronic Effects:

The electronic properties of the substituent can modulate the electrophilicity of the selenium atom and the stability of reaction intermediates.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), generally increase the electron density on the selenium atom. In some reactions, this can lead to higher yields and faster reaction times. For example, in the silver-catalyzed selanylation of indoles, diaryl diselenides bearing EDGs gave higher yields compared to those with electron-withdrawing groups. rsc.org Similarly, in certain catalytic oxidations, the presence of EDGs can enhance the reactivity. mdpi.com

Electron-withdrawing groups (EWGs) , such as trifluoromethyl (-CF₃) or cyano (-CN), decrease the electron density on the selenium atom, making it more electrophilic. This can be advantageous in reactions where the diselenide acts as an electrophile. In some instances, EWGs on the diaryl diselenide have been shown to improve the yield of the desired product. mdpi.com However, in other cases, such as the selanylation of indoles, EWGs led to lower yields. rsc.org

The impact of the substituent can be reaction-specific. For instance, in one study on the synthesis of ynones, neutral or EWGs on the diaryl diselenide catalyst improved the product yield. mdpi.com In contrast, for the synthesis of other compounds, EDGs on the diselenide proved more beneficial. mdpi.com

Steric Effects:

Steric hindrance from bulky substituents, particularly in the ortho position of the aromatic ring, can impede the approach of reactants to the selenium center, thereby reducing the reaction rate and yield. nih.gov For instance, in the photoinduced reaction of diaryl diselenides with hexacyclohexyldilead, ortho-substituted diselenides gave lower yields of the corresponding selenides compared to their meta- and para-substituted counterparts. nih.gov

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries, electronic structures, and energies. researchgate.netresearchgate.net For diaryl diselenides, DFT calculations are crucial for understanding the molecule's fundamental conformation and the electronic influence of its substituents.

Calculations typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it is a true minimum. Key energetic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For diaryl diselenides, electron-withdrawing substituents generally lower the energies of both HOMO and LUMO, affecting the molecule's reactivity profile.

Table 1: Representative Calculated Geometrical Parameters for Diaryl Diselenides This table presents typical data from DFT calculations on related compounds to illustrate the parameters that would be determined for Diselenide, bis(4-iodophenyl).

ParameterDiphenyl Diselenide (Representative)Bis(4-chlorophenyl) Diselenide (Representative)
Se-Se Bond Length (Å) ~2.33 - 2.36~2.34 - 2.37
C-Se Bond Length (Å) ~1.93 - 1.95~1.93 - 1.96
C-Se-Se Bond Angle (°) ~103 - 106~104 - 107
C-Se-Se-C Dihedral Angle (°) ~±80 - 90~±85 - 95

Note: Values are approximate and depend on the specific DFT functional and basis set used in the calculation. researchgate.netresearchgate.net

Modeling Reaction Pathways and Transition States

Theoretical chemistry is instrumental in mapping the reaction mechanisms of organoselenium compounds. For Diselenide, bis(4-iodophenyl), a key reaction is the cleavage of the Se-Se bond, which is central to its potential catalytic activity, such as its glutathione (B108866) peroxidase-like function. acs.org Computational modeling can elucidate the step-by-step mechanism of such reactions, including the identification of intermediates and the calculation of transition state energies.

Modeling these pathways involves locating the transition state (TS) structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the reaction. Quantum mechanical methods like DFT are used to optimize the geometry of the TS and verify it by identifying a single imaginary frequency corresponding to the reaction coordinate.

Prediction of Spectroscopic Parameters and Molecular Properties

Computational methods are highly effective in predicting spectroscopic properties, which can aid in the characterization of compounds and the interpretation of experimental data. For Diselenide, bis(4-iodophenyl), key predictable parameters include NMR chemical shifts, particularly for the ⁷⁷Se nucleus.

Computational studies on a range of substituted diphenyl diselenides have been performed to rationalize their ⁷⁷Se NMR chemical shifts. rsc.org These calculations, often employing DFT, can model the influence of different solvents and electronic effects from substituents on the magnetic shielding of the selenium nucleus. rsc.org The iodine atoms in Diselenide, bis(4-iodophenyl) would be expected to have a discernible effect on the ⁷⁷Se chemical shift compared to the unsubstituted diphenyl diselenide, likely causing a downfield shift due to their electron-withdrawing nature.

Other molecular properties that can be predicted include vibrational frequencies (IR and Raman spectra), which can be compared with experimental spectra to confirm the structure, and electronic absorption spectra (UV-Vis), which provide information about the electronic transitions within the molecule.

Table 2: Predicted Molecular Properties and Spectroscopic Data This table illustrates the types of data that can be generated for Diselenide, bis(4-iodophenyl) based on computational studies of analogous compounds.

PropertyComputational MethodPredicted Trend for Bis(4-iodophenyl) Diselenide
⁷⁷Se NMR Chemical Shift GIAO-DFTShifted relative to diphenyl diselenide due to electronic and heavy-atom effects of iodine.
HOMO-LUMO Gap (eV) DFT (e.g., B3LYP)Expected to be smaller than in diphenyl diselenide, indicating higher reactivity.
Dipole Moment (Debye) DFTNon-zero, influenced by the symmetric placement of the polar C-I bonds.
Vibrational Frequencies (cm⁻¹) DFTCharacteristic peaks for C-I, C-Se, and Se-Se stretching modes would be identifiable.

Theoretical Analysis of Non-Covalent Interactions, including Halogen Bonding

Non-covalent interactions play a critical role in determining the supramolecular chemistry, crystal packing, and biological interactions of molecules. For Diselenide, bis(4-iodophenyl), the presence of both selenium and iodine atoms makes it a fascinating subject for studying a range of non-covalent forces, most notably halogen bonding.

Halogen bonding is a highly directional, attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.gov The iodine atom in a C-I bond possesses a positive σ-hole on the outer side, along the extension of the C-I bond, making it a potent halogen bond donor. mdpi.com In the solid state, Diselenide, bis(4-iodophenyl) molecules could engage in I···Se, I···I, or I···π interactions, which would significantly influence their crystal packing arrangement.

Theoretical analysis, using methods like DFT with dispersion corrections or high-level ab initio calculations, can quantify the strength and nature of these interactions. rsc.org The molecular electrostatic potential (MEP) can be calculated and mapped onto the electron density surface to visualize the electrophilic σ-hole on the iodine and the nucleophilic regions on the selenium atoms. Atoms in Molecules (AIM) theory is another powerful tool used to identify bond critical points and characterize the nature of these weak interactions. acs.org Studies on related organoselenium compounds have confirmed the existence and importance of weak non-bonded interactions between selenium and halogen atoms. acs.org

Catalytic Applications of Bis 4 Iodophenyl Diselenide in Advanced Organic Synthesis

Role as a Precatalyst or Active Catalyst Species

In the vast majority of organoselenium-catalyzed reactions, diaryl diselenides such as bis(4-iodophenyl) diselenide function as stable precatalysts rather than the active catalytic species. The relatively weak Selenium-Selenium (Se-Se) bond is designed to undergo cleavage under specific reaction conditions to generate the true, highly reactive catalyst. The activation pathway determines the nature of the subsequent catalytic cycle.

Activation Pathways:

Oxidative Activation: In the presence of an oxidizing agent (e.g., H₂O₂, (NH₄)₂S₂O₈, or m-CPBA), the diselenide is cleaved to form electrophilic selenium species. cardiff.ac.uk A common intermediate is a selenenic acid (ArSeOH) or a related derivative like a selenenyl halide (ArSeX). cardiff.ac.uk These species are potent electrophiles that can activate substrates for subsequent transformations.

Reductive Activation: Conversely, reducing agents (e.g., NaBH₄) or even certain nucleophiles can cleave the Se-Se bond to produce a nucleophilic selenolate or selenol (ArSeH). This pathway is fundamental to reactions mimicking the antioxidant activity of the enzyme glutathione (B108866) peroxidase (GPx). researchgate.net

The 4-iodo substituent on the phenyl rings is expected to play a crucial role in modulating the reactivity of bis(4-iodophenyl) diselenide. As an electron-withdrawing group, the iodine atom increases the electrophilicity of the selenium atoms. This electronic effect can facilitate the reductive cleavage of the Se-Se bond, potentially enhancing its activity in catalytic cycles that rely on the formation of selenolates. In oxidative cycles, the generation of the active electrophilic species is also influenced by such substituent effects.

Organoselenium Catalysis in Carbon-Carbon Bond Formation

The application of organoselenium compounds to catalyze the formation of carbon-carbon (C-C) bonds is a sophisticated area of synthesis. While direct examples involving bis(4-iodophenyl) diselenide are not extensively documented, the reactivity of analogous compounds provides a clear precedent.

A key strategy involves the in situ generation of a selenenyl halide. For instance, the reaction of diphenyl diselenide with molecular iodine produces phenylselenenyl iodide (PhSeI). nih.gov This electrophilic selenium species is capable of activating π-systems, such as those in diolefins, to initiate an intramolecular cyclization cascade that results in the formation of a new C-C bond and a carbocyclic ring system.

Following this logic, bis(4-iodophenyl) diselenide could react with an external halogen source to generate 4-iodophenylselenenyl halide. This intermediate would then act as the key electrophile to trigger C-C bond formation. The electron-withdrawing nature of the iodine substituent could enhance the electrophilicity of the selenium center in the active species, potentially leading to faster reaction rates compared to non-substituted diaryl diselenides.

Catalytic Oxidations and Reductions Mediated by Diselenides

Diaryl diselenides are versatile catalysts for a wide array of oxidation and reduction reactions, primarily by acting as renewable sources of redox-active selenium species.

Catalytic Oxidations: In the presence of a stoichiometric amount of a terminal oxidant (like hydrogen peroxide), diaryl diselenides catalyze the oxidation of various functional groups. The catalytic cycle typically involves the oxidation of the diselenide to a selenenic or seleninic acid, which then performs the oxidation of the substrate, regenerating the diselenide in the process. cardiff.ac.uk Examples from related diaryl diselenides include the oxidation of alcohols to aldehydes or ketones, the epoxidation of alkenes, and the conversion of aldoximes to nitriles. cardiff.ac.uk The efficiency of these reactions often depends on the electronic properties of the aryl substituent.

Catalytic Reductions: A significant application of diaryl diselenides is in mimicking the function of the selenoenzyme glutathione peroxidase (GPx). In this role, the diselenide catalyzes the reduction of harmful peroxides using a stoichiometric reductant, typically a thiol. The catalytic cycle involves the reduction of the diselenide to the corresponding selenol, which then reduces the peroxide substrate. The resulting selenenic acid is subsequently recycled back to the selenol by the thiol, completing the cycle. The GPx-like activity of various substituted diaryl diselenides has been shown to be independent of their ability to be reduced by thioredoxin reductase (TrxR), suggesting distinct antioxidant pathways. researchgate.net

The table below summarizes representative transformations catalyzed by various diaryl diselenides, illustrating the potential scope for bis(4-iodophenyl) diselenide.

Catalyst (Ar₂Se₂)SubstrateProductOxidant/ReductantReference
Diphenyl diselenideBenzyl alcoholBenzaldehydeN-chloro-4-chlorobenzenesulfonamide sodium salt cardiff.ac.uk
(3-FC₆H₄Se)₂Benzaldehyde oximeBenzonitrileH₂O₂ cardiff.ac.uk
Diphenyl diselenideStyreneStyrene oxideH₂O₂ cardiff.ac.uk
Diphenyl diselenideH₂O₂H₂OThiophenol researchgate.net

This table presents data for analogous diaryl diselenides to indicate the types of reactions where bis(4-iodophenyl) diselenide could be applied.

Photoredox Catalysis and Light-Driven Transformations

The intersection of organoselenium catalysis and photoredox chemistry offers novel pathways for organic synthesis. While specific studies employing bis(4-iodophenyl) diselenide as a photocatalyst are limited, its structure suggests a fascinating dual potential in this field.

Firstly, like other diaryl diselenides, it can participate in photocatalytic cycles. Under visible light irradiation, a photocatalyst can initiate the formation of selenium-centered radicals (ArSe•) from the diselenide. These radicals can engage in various transformations, such as the functionalization of alkenes or alkynes. For example, photocatalyst-free arylation of diselenides with aryldiazo sulfones under visible light has been reported. lookchem.com

Secondly, the presence of the carbon-iodine (C-I) bond introduces another dimension. Aryl iodides are well-known substrates in photoredox catalysis, as the C-I bond can be readily cleaved under reductive conditions to generate aryl radicals. rsc.org A photocatalyst, upon excitation by visible light, can reduce the aryl iodide moiety on the bis(4-iodophenyl) diselenide molecule, leading to the formation of an aryl radical. This radical could then participate in various C-C or C-heteroatom bond-forming reactions. chemrxiv.orgnih.gov This raises the intriguing possibility of bis(4-iodophenyl) diselenide acting as both the source of an aryl radical and a selenium-based catalytic species in a single, light-driven transformation.

Ligand Design and Metal-Catalyzed Processes

The use of organoselenium compounds as ligands for transition metals is a growing field in catalysis. researchgate.net The soft nature of the selenium atom makes it an excellent donor for various transition metals, including palladium, copper, and cobalt. mangalkotegovtcollege.orgrsc.org In principle, the two selenium atoms of bis(4-iodophenyl) diselenide could act as a bidentate bridging ligand to coordinate with a metal center, forming a binuclear complex. Alternatively, cleavage of the Se-Se bond could lead to the formation of two monodentate selenoether or selenolate ligands. Such selenium-metal complexes could exhibit unique catalytic activities in cross-coupling, C-H activation, or polymerization reactions. mangalkotegovtcollege.org

However, a significant challenge in using bis(4-iodophenyl) diselenide as a ligand in metal-catalyzed reactions, particularly those involving palladium, is the presence of the reactive C-I bond. Aryl iodides are highly reactive substrates in many palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Therefore, the ligand itself could undergo a competing reaction, leading to catalyst deactivation or the formation of undesired byproducts. This inherent reactivity might limit its application as a simple spectator ligand but could be exploited in designing tandem reactions where the ligand is incorporated into the final product.

Integration of Bis 4 Iodophenyl Diselenide in Functional Materials Science

Polymeric Materials Incorporating Organoselenium Moieties

Bis(4-iodophenyl) diselenide offers two primary routes for its integration into polymer chains: leveraging the dynamic nature of the diselenide bond or utilizing the aryl iodide groups for cross-coupling reactions. Both strategies yield polymers with unique characteristics and potential applications.

The diselenide bond (Se-Se) is a dynamic covalent bond, meaning it can undergo reversible cleavage and reformation under specific stimuli, such as light or redox conditions. nih.govacs.org This property is highly valuable for creating "smart" polymers that can respond to their environment. For instance, polymers with diselenide bonds in their backbone can be designed to degrade in a controlled manner or to exhibit self-healing properties. The metathesis of diselenide bonds can be initiated by mild visible light, making it a particularly attractive feature for creating photoresponsive materials. acs.org

Alternatively, the two iodophenyl groups of bis(4-iodophenyl) diselenide can act as monomers in various cross-coupling polymerization reactions. The carbon-iodine bond is a common reactive site for well-established palladium-catalyzed reactions such as Suzuki and Sonogashira couplings. organic-chemistry.orgnih.gov In a Suzuki polymerization, the aryl iodide can be coupled with an arylboronic acid, while in a Sonogashira reaction, it couples with a terminal alkyne. organic-chemistry.orgnih.govresearchgate.net These methods allow for the precise synthesis of conjugated polymers where the diselenide unit is a key component of the polymer backbone, influencing the material's electronic and optical properties.

Polymerization StrategyKey Features of Bis(4-iodophenyl) diselenideResulting Polymer TypePotential Applications
Dynamic Covalent PolymerizationReversible diselenide (Se-Se) bondStimuli-responsive polymers, Self-healing networksDrug delivery, smart coatings, recyclable thermosets
Suzuki Cross-CouplingTwo reactive C-I bondsConjugated polymers (polyphenylenes)Organic electronics, sensors
Sonogashira Cross-CouplingTwo reactive C-I bondsConjugated polymers (polyphenylene ethynylenes)Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs)

Supramolecular Assemblies and Self-Healing Materials

The diselenide bond is instrumental in the design of self-healing materials. The relatively low bond dissociation energy of the Se-Se bond (around 172 kJ/mol) compared to a disulfide bond (around 240 kJ/mol) allows for its reversible cleavage under milder conditions, such as visible light or moderate heat. tandfonline.com When a polymer network containing diselenide linkages is damaged, these stimuli can initiate a diselenide exchange reaction, enabling the polymer chains to rearrange and repair the damaged area. acs.orgrsc.org Aromatic diselenides, in particular, have been shown to exhibit faster exchange kinetics compared to their disulfide counterparts, leading to more efficient self-healing. rsc.org Computational studies suggest that diphenyl diselenide-based materials are promising for self-healing applications due to lower reaction barriers for the exchange process. acs.org

Beyond covalent polymer networks, bis(4-iodophenyl) diselenide can participate in the formation of supramolecular assemblies through non-covalent interactions. A key interaction in this context is the chalcogen bond, which is a non-covalent interaction where a chalcogen atom (like selenium) acts as an electrophilic center. researchgate.net The selenium atoms in the diselenide bridge can act as chalcogen bond donors, interacting with Lewis bases to form well-defined, ordered structures in the solid state. researchgate.net This directional interaction can be utilized in crystal engineering to design novel supramolecular architectures. researchgate.net

PropertyDiselenide-Based MaterialsDisulfide-Based MaterialsReference
Bond Dissociation Energy~172 kJ/mol~240 kJ/mol tandfonline.com
Stimuli for Exchange ReactionVisible light, mild heatUV light, higher temperatures tandfonline.com
Healing EfficiencyPotentially higher due to faster kineticsGenerally lower rsc.org

Advanced Optoelectronic Applications

The incorporation of selenium into π-conjugated polymers is a recognized strategy for tuning their optoelectronic properties for applications in organic electronics. researchgate.net The use of bis(4-iodophenyl) diselenide as a building block in conjugated polymers can significantly influence their electronic structure. Selenium, being a heavier chalcogen than sulfur, has more diffuse p-orbitals, which leads to stronger intermolecular interactions and can enhance charge transport. researchgate.net

Introducing selenium into the polymer backbone generally leads to a reduction in the bandgap energy. researchgate.net This results in a bathochromic (red) shift in the polymer's absorption and emission spectra, allowing it to absorb a broader range of the solar spectrum. This is a highly desirable feature for active layer materials in organic photovoltaic devices. semanticscholar.org Furthermore, selenium-containing polymers often exhibit high refractive indices, which is a valuable property for applications in optical coatings and devices. rsc.org For instance, polymers with pendent selenium-containing maleimides have been synthesized and shown to possess high refractive indices. rsc.org

PropertyEffect of Selenium IncorporationApplication
Bandgap EnergyDecreasesOrganic Solar Cells, Near-Infrared Detectors
Absorption SpectrumRed-shiftedOrganic Photovoltaics
Charge Carrier MobilityCan be enhancedOrganic Thin-Film Transistors
Refractive IndexIncreasesAnti-reflective coatings, Optical waveguides

Precursors for Inorganic Selenium-Containing Nanomaterials

Organoselenium compounds, including diaryl diselenides, are valuable precursors for the synthesis of inorganic selenium-containing nanomaterials, particularly metal selenide quantum dots (QDs). rsc.org The synthesis typically involves the thermal decomposition of the organoselenium precursor in the presence of a metal precursor in a high-boiling point solvent. nih.gov Bis(4-iodophenyl) diselenide can serve as a source of selenium for the formation of various metal selenide nanoparticles, such as cadmium selenide (CdSe) and lead selenide (PbSe). wisc.eduresearchgate.net

The choice of the selenium precursor can influence the size, shape, and crystallinity of the resulting nanoparticles. rsc.org The advantage of using organoselenium precursors like bis(4-iodophenyl) diselenide lies in their controlled decomposition at specific temperatures, allowing for better control over the nucleation and growth of the nanocrystals. This method provides a route to high-quality quantum dots with tunable optical and electronic properties, which are of great interest for applications in displays, lighting, and biomedical imaging. nih.gov

NanomaterialSynthesis MethodPotential Applications
Cadmium Selenide (CdSe) QDsThermal decomposition of organoselenium precursor with a cadmium saltLED lighting, displays, bio-imaging
Lead Selenide (PbSe) QDsThermal decomposition of organoselenium precursor with a lead saltInfrared detectors, solar cells, telecommunications
Bismuth Selenide (Bi2Se3)Reaction of an organoselenium precursor with a bismuth saltThermoelectric materials, topological insulators
Zinc Selenide (ZnSe)Reaction of an organoselenium precursor with a zinc saltBlue light-emitting diodes, windows for infrared optics

Design and Synthesis of Derivatives and Analogues of Bis 4 Iodophenyl Diselenide

Systematic Modification of Aromatic Substituents

The substitution pattern on the aromatic rings of bis(4-iodophenyl) diselenide offers a versatile platform for derivatization. The introduction of various functional groups can significantly influence the electronic and steric properties of the molecule, thereby altering its reactivity and potential biological interactions. A general and efficient method for preparing a range of diaryl diselenides involves the reaction of a Grignard reagent, formed from the corresponding aryl bromide, with elemental selenium, followed by oxidation. nih.gov

The synthesis of substituted diaryl diselenides allows for a systematic investigation of structure-activity relationships. For instance, the introduction of electron-donating or electron-withdrawing groups at the para and meta positions of the phenyl rings can modulate the electron density at the selenium atoms and influence the lability of the diselenide bond. A study on the reaction of various diaryl diselenides demonstrated that the reaction tolerates a wide array of electron-deficient diselenides. nih.gov Specifically, para-substituted and meta-substituted diaryl diselenides have been synthesized and their reactions studied, providing insight into the electronic effects of the substituents. nih.gov

Conversely, the placement of substituents at the ortho position can introduce steric hindrance around the diselenide linkage. This steric bulk can affect the molecule's conformation and its ability to interact with biological targets or other chemical reagents. Research has shown that ortho-substituted diaryl diselenides can exhibit lower yields in certain reactions, likely due to this steric hindrance. nih.gov

Table 1: Examples of Systematically Modified Bis(aryl) Diselenides and their Synthetic Observations

Substituent PositionSubstituent TypeGeneral Observation on Reactivity/YieldReference
paraElectron-deficientModerate to excellent yields in subsequent reactions. nih.gov
metaElectron-deficientGood yields in subsequent reactions. nih.gov
orthoVariousLower yields observed, attributed to steric hindrance. nih.gov

Heterocyclic Analogues and Fused Ring Systems

Replacing the phenyl rings of bis(4-iodophenyl) diselenide with heterocyclic systems or incorporating them into fused ring structures represents another important avenue for creating structural diversity. Heterocyclic analogues can introduce heteroatoms such as nitrogen, oxygen, or sulfur, which can alter the compound's polarity, solubility, and potential for hydrogen bonding. The synthesis of heteroaryl selenides from diselenides is a key strategy in this regard. researchgate.net

Several methods have been developed for the synthesis of selenium-containing heterocycles. These include the direct use of elemental selenium in cyclization reactions to form various selenaheterocycles. mdpi.com For example, benzo[d]isoselenazoles and benzimidazo[2,1-b]benzoselenoazoles have been synthesized through reactions involving elemental selenium. mdpi.com These strategies could be adapted to create heterocyclic analogues of diaryl diselenides.

Fused ring systems, where the phenyl rings are part of a larger polycyclic aromatic framework, can impart rigidity and extended π-systems to the molecule. The synthesis and properties of fused-ring-expanded porphyrins core-modified with selenium have been reported, demonstrating the feasibility of incorporating selenium into complex, fused aromatic structures. nih.gov While not direct analogues of bis(4-iodophenyl) diselenide, these synthetic methodologies provide a foundation for designing novel fused-ring diselenides. The synthesis of asymmetrical five-ring fused compounds based on S,S-dioxide benzothiophene (B83047) also highlights the progress in creating complex, fused heterocyclic systems that could potentially be adapted to include a diselenide moiety. researchgate.net

Chiral Diselenides and Stereoselective Synthesis

The introduction of chirality into diselenide structures opens up possibilities for stereoselective interactions with chiral biological targets. The synthesis of chiral non-racemic diselenides and their application in asymmetric synthesis is a field of significant interest. cardiff.ac.uk Chiral diselenides can be prepared, and their corresponding selenium electrophiles can be utilized for the stereoselective functionalization of alkenes. cardiff.ac.uk

One approach to synthesizing chiral diaryl diselenides involves the use of chiral auxiliaries or starting materials. While the direct stereoselective synthesis of axially chiral diaryl ethers has been reported, similar strategies for diaryl diselenides are an area of ongoing research. chemrxiv.org The development of organocatalytic approaches for the atroposelective synthesis of axially chiral compounds provides a promising avenue for accessing chiral diaryl diselenides. chemrxiv.org

The synthesis of chiral β-hydroxy selenides with adjacent stereocenters has been achieved with high diastereoselectivity and enantioselectivity through chromium-catalyzed reactions. researchgate.net This demonstrates the potential for creating chiral diselenide analogues with defined stereochemistry at aliphatic side chains.

Table 2: Approaches to Chiral Diselenide Synthesis

Synthetic StrategyDescriptionPotential ApplicationReference
Use of Chiral AuxiliariesIncorporation of a chiral moiety into the diselenide precursor to guide stereoselective reactions.Asymmetric synthesis of functionalized molecules. cardiff.ac.uk
Atroposelective SynthesisCatalytic methods to control the axial chirality of the biaryl scaffold.Creation of conformationally stable, chiral diaryl diselenides. chemrxiv.org
Stereoselective FunctionalizationCatalytic reactions to introduce chiral centers into side chains attached to the diselenide core.Synthesis of diselenides with multiple stereocenters. researchgate.net

Structure-Reactivity Relationships in Functionalized Diselenides

Electronic Effects: The electronic nature of substituents on the aromatic rings can influence the glutathione (B108866) peroxidase-like (GPx-like) activity of diaryl diselenides. While a comprehensive study on bis(4-iodophenyl) diselenide derivatives is not available, studies on related compounds like ebselen (B1671040) derivatives show that the electronic nature of substituents impacts their antioxidant activity. acs.org It is plausible that electron-withdrawing groups on the phenyl rings of bis(4-iodophenyl) diselenide would make the selenium atoms more electrophilic and potentially enhance their reactivity towards nucleophiles.

Steric Effects: Steric hindrance, particularly from ortho-substituents, can significantly impact the reactivity of diaryl diselenides. nih.gov This steric bulk can hinder the approach of reactants to the selenium atoms, thereby slowing down reaction rates. nih.gov In the context of GPx-like activity, steric hindrance can prevent unwanted thiol exchange reactions, which can sometimes lead to an observed increase in the specific antioxidant activity. acs.org A database of steric and electronic properties of heteroaryl substituents has been developed to aid in establishing quantitative structure-activity relationships, which could be a valuable tool in the rational design of novel diselenide derivatives. nih.gov

The interplay of these steric and electronic effects is crucial in fine-tuning the reactivity of bis(4-iodophenyl) diselenide analogues for specific applications. A thorough understanding of these relationships allows for the rational design of new derivatives with desired chemical and biological properties.

Future Perspectives and Emerging Research Avenues for Bis 4 Iodophenyl Diselenide

Development of Sustainable and Green Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of bis(4-iodophenyl) diselenide is no exception. Research is progressively moving away from traditional methods that may involve harsh reagents or produce significant waste, towards more environmentally benign and atom-economical alternatives.

Emerging strategies focus on several key areas:

Metal-Free Synthesis: A significant push is being made to develop synthetic protocols that avoid the use of heavy metal catalysts. sciencegate.app Methodologies utilizing arylboronic acids and arylseleninic acids in green media, such as ethanol-water mixtures or even solvent-free conditions, are gaining traction. sciencegate.appresearchgate.net These approaches not only reduce metal contamination but also simplify product purification, often allowing for isolation by simple filtration. sciencegate.app

Photo-Induced Reactions: Harnessing the energy of light offers a powerful green tool for chemical synthesis. Photo-induced selenylation, using organic dyes like Rose Bengal as photocatalysts under visible light (e.g., blue LEDs), presents an efficient pathway for creating C-Se bonds. nih.gov This method is attractive for its mild reaction conditions and potential for high yields. nih.gov

Advanced Solvents and Catalysts: The use of ionic liquids as recyclable solvents in conjunction with nanoparticle catalysts, such as copper(I) oxide (CuO), provides an eco-friendly cross-coupling platform for diaryl diselenides. rsc.org Similarly, solvent-free approaches, including ball milling and microwave irradiation, are being explored to reduce energy consumption and waste. rsc.org

These green methodologies, summarized in the table below, represent a paradigm shift in the synthesis of organoselenium compounds, promising reduced environmental impact and increased efficiency.

Green Synthesis ApproachKey FeaturesPotential Advantages for Bis(4-iodophenyl) diselenide
Metal-Free Deborylative Selanylation Uses arylboronic acids and arylseleninic acids.Avoids heavy metal contamination; high atom economy; simplified purification. sciencegate.app
Photo-Induced Selenylation Employs photocatalysts (e.g., Rose Bengal) and visible light.Mild reaction conditions; energy-efficient; suitable for diverse aromatic nuclei. nih.gov
Nanoparticle Catalysis in Ionic Liquids Utilizes catalysts like CuO nanopowder in recyclable solvents.High efficiency; catalyst and solvent recyclability; reduced waste. rsc.org
Solvent-Free Reactions Performed under heating, microwave, or ball-milling conditions.Enhanced reaction rates; low energy use; minimal chemical waste. rsc.org

Expanding Catalytic Scope and Selectivity

Bis(4-iodophenyl) diselenide and related diaryl diselenides are not just synthetic targets but also potent catalysts for a variety of organic transformations. sciltp.comnih.gov Future research is aimed at broadening their catalytic applications and achieving higher levels of selectivity. The presence of the electron-withdrawing iodine atom at the para-position is expected to play a crucial role in modulating the catalytic activity.

Key research directions include:

Enhanced Oxidative Catalysis: Organoselenium compounds are known to catalyze oxidations, epoxidations, and dihydroxylations under mild conditions, often using green oxidants like hydrogen peroxide. sciltp.comepa.gov The electron-withdrawing nature of the iodine in bis(4-iodophenyl) diselenide can facilitate the cleavage of the Se-Se bond, a key step in the catalytic cycle. mdpi.com DFT studies and kinetic analyses have shown that electron-withdrawing substituents can enhance the glutathione (B108866) peroxidase (GPx)-mimetic antioxidant activity of diselenides by making the selenium atom more electrophilic and stabilizing intermediates. mdpi.comrsc.org

Novel C-H Functionalization: Selenium catalysis is emerging as a sustainable method for C-H functionalization, a highly sought-after transformation in organic synthesis. sciltp.com Future work will likely explore the use of bis(4-iodophenyl) diselenide in these reactions, leveraging its unique electronic properties to control reactivity and selectivity.

Stereoselective Transformations: A major goal in catalysis is the control of stereochemistry. While still a developing area for organoselenium catalysis, the design of chiral diselenide catalysts for asymmetric synthesis is a significant frontier. nih.govepa.gov By creating chiral environments around the selenium center, it may be possible to achieve high enantioselectivity in reactions like lactonization and selenocyclization. nih.gov

Switchable Catalysis: Advanced concepts involve developing catalytic systems where selectivity can be switched by an external trigger. For instance, the reversible inhibition of a catalyst by an additive can be used to control reaction outcomes, such as the stereodivergent semihydrogenation of alkynes to either (E)- or (Z)-alkenes. exlibrisgroup.com Applying such principles to organoselenium catalysis could offer unprecedented control over chemical reactions.

Innovations in Materials Design and Performance

The incorporation of bis(4-iodophenyl) diselenide into polymeric and supramolecular structures is a promising avenue for creating advanced materials with unique optical, electronic, and responsive properties. The high atomic weight of both selenium and iodine makes this compound particularly interesting for applications requiring high electron density.

Future innovations are anticipated in the following areas:

High Refractive Index Polymers: There is a strong demand for polymers with a high refractive index (RI) for use in optical applications like lenses and anti-reflection coatings. mdpi.com Introducing elements with high molar refraction, such as selenium, into polymer backbones is an effective strategy. mdpi.comdocumentsdelivered.com Polyimides synthesized from selenium-containing monomers, which can be derived from 4-iodoaniline, have demonstrated some of the highest intrinsic refractive indices ever reported for this class of polymers, reaching up to 1.968. mdpi.comdocumentsdelivered.com Future work will focus on optimizing polymer architecture to maximize RI while maintaining processability and thermal stability.

Redox-Responsive Materials: The diselenide bond (Se-Se) is known for its dynamic covalent nature, capable of reversible cleavage and formation under redox stimuli. This property is being exploited to create "smart" materials. Diselenide-yne polymerization under blue light irradiation has been used to synthesize selenium-containing hyperbranched polymers (Se-HBPs) that are responsive to oxidation. rsc.org These materials can be designed to self-assemble into nanoparticles that disassemble in the presence of oxidants like hydrogen peroxide, making them suitable for applications in drug delivery or sensing. rsc.orgresearchgate.net

Conducting and Semiconducting Polymers: The synthesis of polymers like poly[bis(3-aminophenyl) diselenide] and its copolymers with aniline (B41778) demonstrates the potential for creating selenium-based conducting materials. researchgate.net The diselenide groups significantly influence the electrical properties of the resulting polymers. researchgate.net Future research will likely explore the synthesis of analogous polymers from the 4-iodo-substituted monomer to investigate how the heavy halogen atom affects conductivity, band gap, and charge transport properties. The thermolysis of bis(4-iodophenyl) disulfide to produce poly(phenylene sulfide) suggests that a similar approach with bis(4-iodophenyl) diselenide could yield poly(phenylene selenide), a material with interesting electronic properties. researchgate.net

Advanced Mechanistic Studies and In-Situ Characterization Techniques

A deeper understanding of the reaction mechanisms involving bis(4-iodophenyl) diselenide is crucial for optimizing its synthesis and application. The development of advanced analytical techniques allows for real-time observation of reactive intermediates, providing unprecedented insight into catalytic cycles and reaction pathways.

Emerging research in this area includes:

In-Situ NMR Spectroscopy: ⁷⁷Se NMR spectroscopy is a powerful tool for probing the chemical environment of selenium. nih.gov In-situ ⁷⁷Se{¹H} NMR studies can be used to track the fate of a diselenide catalyst during a reaction, allowing for the direct observation and characterization of key intermediates such as selenols (RSeH), selenenyl sulfides (RSeSR'), and selenenic acids (RSeOH). nih.gov This information is vital for validating proposed catalytic cycles, such as those involved in GPx-mimetic antioxidant activity. nih.gov

X-ray Crystallography of Intermediates: While challenging, obtaining single-crystal X-ray structures of reaction intermediates provides definitive structural information. researchgate.net These studies can reveal unexpected bonding patterns and molecular geometries that govern reactivity. For example, studies on related compounds have shown that reaction pathways can involve the cleavage of a C-Se bond instead of the expected Se-Se bond, a finding supported by both experimental and theoretical analysis. researchgate.net

Kinetic Analysis: Detailed kinetic studies on reactions catalyzed by bis(4-iodophenyl) diselenide are essential for elucidating reaction mechanisms. researchgate.net By systematically varying reactant concentrations, temperature, and pH, researchers can determine rate laws and activation parameters. This data, when combined with spectroscopic and computational results, allows for the construction of a comprehensive mechanistic picture. researchgate.net

Computational Chemistry as a Predictive Tool for Novel Diselenide Architectures

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties and reactivity of organoselenium compounds. researchgate.net It allows for the in-silico design of novel diselenide architectures with tailored functionalities before their synthesis in the lab.

Future applications of computational chemistry in this field include:

Predicting Catalytic Activity: DFT calculations can be used to model reaction pathways and determine the energetics of transition states and intermediates. rsc.org This allows researchers to predict how substituents, such as the iodo group in bis(4-iodophenyl) diselenide, will affect catalytic performance. For example, calculations have confirmed that electron-withdrawing groups can lower the reaction barrier for Se-Se bond cleavage, thereby enhancing catalytic activity in certain reactions. mdpi.comrsc.org

Designing Novel Materials: Computational modeling can predict the electronic and optical properties of polymers and other materials containing diselenide moieties. By simulating different polymer architectures, researchers can identify candidates with desirable properties, such as a high refractive index or a specific band gap, guiding synthetic efforts. mdpi.com

Understanding Non-Covalent Interactions: Theoretical methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) calculations can reveal subtle non-covalent interactions, such as Se···H or Se···O interactions, that play a crucial role in stabilizing molecular structures and influencing reactivity. nih.gov Understanding these interactions is key to designing more effective catalysts and functional materials.

Interpreting Spectroscopic Data: Time-dependent DFT (TD-DFT) can be used to calculate theoretical UV-Vis and other spectra. sciforum.netmdpi.com By comparing these calculated spectra with experimental data, researchers can confidently assign electronic transitions and identify the specific conformations of the diselenide present in solution. sciforum.netmdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for bis(4-iodophenyl)diselenide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves oxidative coupling of 4-iodoselenophenol precursors. Key parameters include solvent choice (e.g., chloroform or dichloromethane), reaction temperature (60–80°C), and oxidizing agents (e.g., H₂O₂ or O₂). For example, analogous diselenides like diphenyl diselenide are synthesized via nucleophilic aromatic substitution followed by oxidation . To optimize yields, consider:

  • Purifying intermediates (e.g., selenol derivatives) to reduce side reactions.
  • Using inert atmospheres to prevent selenium oxidation.
  • Monitoring reaction progress via TLC or ⁷⁷Se NMR .

Q. What characterization techniques are essential for confirming the structural integrity of bis(4-iodophenyl)diselenide?

  • Methodological Answer : Critical techniques include:

  • X-ray crystallography : Resolves Se–Se bond lengths (typically ~2.32–2.35 Å) and dihedral angles between aromatic rings (e.g., 84.5° in bis(2-pyrazinyl)diselenide) .
  • ¹H/¹³C/⁷⁷Se NMR : Confirms substituent positions and selenium connectivity.
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 313 for C₁₂H₁₀Se₂I₂).
  • Elemental analysis : Ensures purity (>95% for pharmacological studies) .

Q. What in vitro models are appropriate for initial screening of bis(4-iodophenyl)diselenide’s antitumor activity?

  • Methodological Answer : Use panels of cancer cell lines with diverse origins:

  • Solid tumors : MCF-7 (breast), HT-29 (colon), PC-3 (prostate).
  • Leukemia : K-562 (chronic myeloid), CCRF-CEM (T-cell).
  • Protocol : Perform MTT assays at 48–72 hr exposure, reporting GI₅₀ (50% growth inhibition) and selectivity index (SI = GI₅₀(normal cells)/GI₅₀(cancer cells)). For example, bis(4-aminophenyl)diselenide showed GI₅₀ = 0.21 μM in HTB-54 (lung cancer) vs. SI = 3.44 in BEAS-2B (normal lung) .

Advanced Research Questions

Q. How does the introduction of substituents (e.g., acylselenourea) influence the antitumor selectivity of bis(4-iodophenyl)diselenide derivatives?

  • Methodological Answer : Substituents modulate selectivity by altering hydrogen-bonding capacity and metabolic stability. For example:

  • Acylselenourea derivatives of bis(4-aminophenyl)diselenide showed 8.39-fold selectivity for MCF-7 over normal 184B5 cells, compared to 3.44-fold for the parent compound .

  • Experimental Design :

  • Synthesize derivatives with variable substituents (e.g., heterocycles, carbonyl linkers).

  • Compare GI₅₀ and SI across cell lines.

  • Use molecular docking to assess interactions with autophagy-related targets (e.g., ATG4B) .

    DerivativeGI₅₀ (μM) in MCF-7GI₅₀ (μM) in 184B5SI (MCF-7/184B5)
    Parent diselenide0.756.298.39
    Acylselenourea-10.121.058.75

Q. How can researchers resolve contradictions in cytotoxicity data across cancer cell lines for bis(4-iodophenyl)diselenide derivatives?

  • Methodological Answer : Contradictions often arise from cell line-specific factors:

  • Metabolic heterogeneity : HT-29 (colon) cells may overexpress selenoprotein reductases, enhancing prodrug activation .
  • Assay conditions : Standardize serum concentration (e.g., 10% FBS vs. serum-free) and incubation time.
  • Data normalization : Use multiple viability assays (MTT, ATP luminescence) and validate with clonogenic assays .

Q. What mechanistic studies are recommended to elucidate the autophagy-inhibiting properties of bis(4-iodophenyl)diselenide analogs?

  • Methodological Answer :

  • Autophagic flux assays : Use GFP-LC3 transfection to quantify autophagosome formation via fluorescence microscopy.
  • Western blotting : Monitor LC3-II/I ratio and p62 degradation in HT-29 cells treated with IC₅₀ doses.
  • In vivo validation : Compare tumor growth in xenograft models with/without co-administration of autophagy inducers (e.g., rapamycin) .

Data Contradiction Analysis

  • Example : A derivative shows high potency in HT-29 (GI₅₀ < 0.01 μM) but resistance in CCRF-CEM (GI₅₀ = 5.28 μM) .
    • Hypotheses :

Differential expression of selenium transporters (e.g., SLC7A11).

CCRF-CEM’s high glutathione levels may detoxify selenium metabolites.

  • Testing :
  • Knockdown SLC7A11 via siRNA and reassess cytotoxicity.
  • Measure intracellular ROS and glutathione levels post-treatment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.